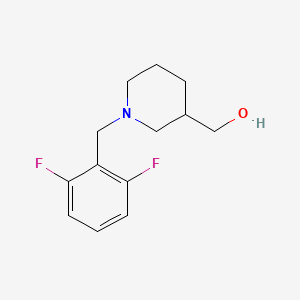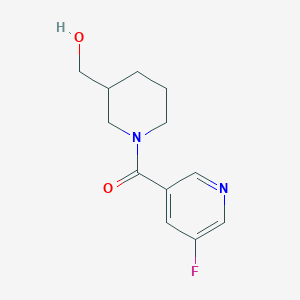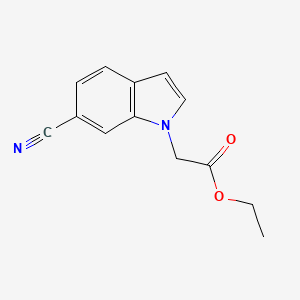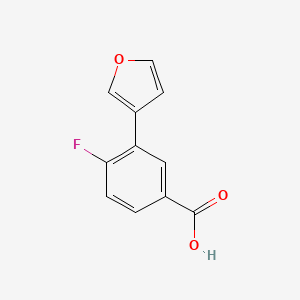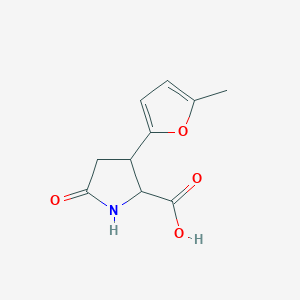
3-(5-Methyl-2-furyl)-5-oxoproline
Overview
Description
3-(5-Methyl-2-furyl)-5-oxoproline (MFP) is an organic compound belonging to the class of heterocyclic compounds. It is a naturally occurring compound found in a variety of plant species and has been studied for its potential application in biochemistry and medicine. MFP has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used in laboratory experiments for its ability to modulate the activity of enzymes and other proteins.
Mechanism of Action
3-(5-Methyl-2-furyl)-5-oxoproline has been shown to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to modulate the activity of enzymes and other proteins, which may be important for its anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and modulate the activity of enzymes and other proteins. Additionally, this compound has been found to have anti-cancer properties and to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
3-(5-Methyl-2-furyl)-5-oxoproline has several advantages for use in laboratory experiments. It is a naturally occurring compound that is relatively easy to synthesize, and it has been found to have a variety of biochemical and physiological effects. Additionally, it can be used to study the effects of oxidative stress on cells and to investigate the mechanism of action of certain drugs. However, there are some limitations to using this compound in laboratory experiments. For example, it can be difficult to obtain pure this compound, and it is not always stable in solution.
Future Directions
The potential applications of 3-(5-Methyl-2-furyl)-5-oxoproline are vast, and there are many future directions for research. These include further investigation into the mechanism of action of this compound, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted into the effects of this compound on other biochemical pathways, its effects on cellular metabolism, and its potential to be used as a biomarker for disease. Finally, more research is needed to understand the long-term effects of this compound on human health.
Scientific Research Applications
3-(5-Methyl-2-furyl)-5-oxoproline has been studied extensively for its potential applications in biochemistry and medicine. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its ability to modulate the activity of enzymes and other proteins. In addition, this compound has been used in laboratory experiments to study the effects of oxidative stress on cells and to investigate the mechanism of action of certain drugs.
properties
IUPAC Name |
3-(5-methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-2-3-7(15-5)6-4-8(12)11-9(6)10(13)14/h2-3,6,9H,4H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJXKKCKOFFEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)NC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



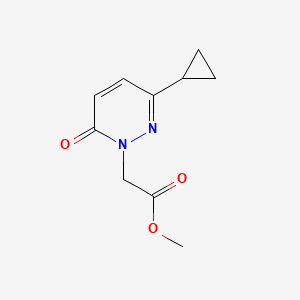

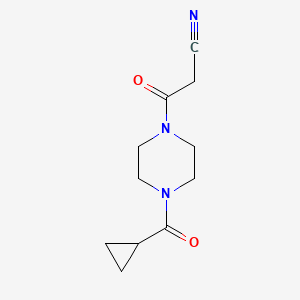

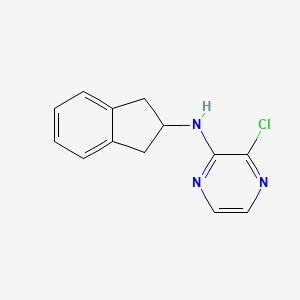

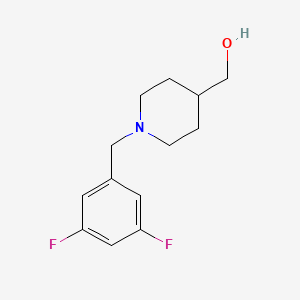
![7-Bromo-1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B1474023.png)
